3-(Methoxyamino)propan-1-ol

Description

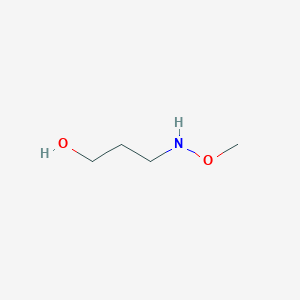

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H11NO2 |

|---|---|

Molecular Weight |

105.14 g/mol |

IUPAC Name |

3-(methoxyamino)propan-1-ol |

InChI |

InChI=1S/C4H11NO2/c1-7-5-3-2-4-6/h5-6H,2-4H2,1H3 |

InChI Key |

SXYZSSUXYCADHQ-UHFFFAOYSA-N |

Canonical SMILES |

CONCCCO |

Origin of Product |

United States |

Conceptual Framework of Methoxyamino Alcohols As Privileged Structures

Methoxyamino alcohols, such as 3-(methoxyamino)propan-1-ol, are considered privileged structures in organic synthesis. This is due to the presence of both a nucleophilic hydroxyl group and a modifiable methoxyamino group within the same molecule. This bifunctionality allows for sequential or orthogonal chemical modifications, making them valuable building blocks for the synthesis of more complex molecules.

The hydroxyl group can participate in a wide range of reactions typical of primary alcohols, including oxidation to aldehydes or carboxylic acids, esterification, and conversion to alkyl halides. libretexts.orgchemicals.co.uk The methoxyamino group, on the other hand, provides a site for N-functionalization, which is a key strategy in the development of new bioactive compounds and materials. The presence of the oxygen atom in the methoxyamino moiety also influences the molecule's electronic properties and conformational preferences, which can be exploited in catalyst design and asymmetric synthesis.

Properties of this compound and Related Compounds

| Property | This compound hydrochloride | 3-Methoxy-1-propanol (B72126) | 1-Phenyl-1-propanol |

| CAS Number | 2172017-90-0 sigmaaldrich.com | 1589-49-7 | 93-54-9 solubilityofthings.com |

| Molecular Formula | C4H11NO2.ClH sigmaaldrich.com | C4H10O2 | C9H12O solubilityofthings.com |

| Molecular Weight | 141.6 g/mol sigmaaldrich.com | 90.12 g/mol nih.gov | 136.18 g/mol solubilityofthings.com |

| Physical Form | Oil sigmaaldrich.com | Colorless liquid | Colorless liquid solubilityofthings.com |

| Boiling Point | Not available | 150-152°C | 213°C solubilityofthings.com |

| Solubility | Information not available | Not specified | Soluble in organic solvents, limited in water solubilityofthings.com |

Historical Context of N Alkoxyamine Chemistry

The chemistry of N-alkoxyamines has a rich history, initially gaining significant attention for their role in nitroxide-mediated polymerization (NMP). researchgate.net Discovered in the early 1980s, NMP provided a method for controlled radical polymerization, allowing for the synthesis of polymers with well-defined structures and narrow molecular weight distributions. rsc.org This was a major advancement in polymer chemistry. chimia.chchimia.chresearchgate.net

The key to NMP is the reversible cleavage of the C–O bond in N-alkoxyamines at elevated temperatures, which generates a persistent nitroxyl (B88944) radical and a transient carbon-centered radical. chimia.ch This dynamic equilibrium allows for the controlled addition of monomers to the growing polymer chain. rsc.org Over the past few decades, research has focused on developing new N-alkoxyamines with varying dissociation rates to control different polymerization processes. chimia.chchimia.chresearchgate.net Beyond polymerization, N-alkoxyamines have found applications in organic synthesis as sources of carbon-centered radicals for various chemical transformations. rsc.org

Significance of Propanol Backbone in Molecular Design

The propanol (B110389) backbone is a common structural motif in a wide array of organic molecules, including pharmaceuticals, agrochemicals, and solvents. priyamstudycentre.combyjus.com Its three-carbon chain provides a flexible yet stable scaffold that can be readily functionalized. The presence of a hydroxyl group allows for the introduction of various functional groups through well-established chemical reactions. libretexts.org

In medicinal chemistry, the propanol unit is often incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. cymitquimica.com The hydroxyl group can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, which is crucial for molecular recognition and biological activity. Furthermore, the lipophilicity of a molecule can be fine-tuned by modifying the propanol backbone, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The versatility of the propanol scaffold makes it a valuable component in the design of new therapeutic agents. priyamstudycentre.combyjus.com

Applications of Propanol and its Derivatives

| Application | Description |

| Solvent | Used as a solvent for a wide range of non-polar compounds, including resins, oils, and alkaloids. priyamstudycentre.com Also used in the production of other solvents like antifreeze and lacquers. byjus.com |

| Chemical Intermediate | Serves as a precursor in the synthesis of various organic compounds such as alkyl halides, esters, and amines. libretexts.orgbyjus.com |

| Pharmaceuticals | The propanol structure is a key component in many pharmaceutical compounds. priyamstudycentre.combyjus.com |

| Cosmetics | Found in various cosmetic products, including perfumes and nail polish removers. byjus.com |

Emerging Research Trajectories for Methoxyamino Compounds

Reactions Involving the Methoxyamino Functional Group

The methoxyamino (-NH-OCH₃) group is a key feature of the molecule, demonstrating unique nucleophilic and electrophilic properties and participating in redox reactions.

The reactivity of the N-methoxyamine moiety is characterized by a balance of nucleophilic and electrophilic potential. The nitrogen atom, bearing a lone pair of electrons, can act as a nucleophile. Research has shown that N-methoxyamines possess high nucleophilicity, enabling them to participate in reactions where other amines might be less reactive. nih.gov For instance, methoxyamine can condense with aldehydes and ketones to form imines. researchgate.net

Conversely, under certain conditions, the N-methoxyamine can be part of an electrophilic species. For example, the formation of an iminium ion from an N-methoxyamine creates a highly electrophilic center, facilitating reactions like three-component allylations and cyanations. nih.gov

In the context of N-methoxyamides, a related class of compounds, the N-methoxy group has been shown to enhance the nucleophilicity of the amide nitrogen. This allows for direct coupling reactions with aldehydes, a transformation not typically achievable with standard amides due to the poor nucleophilicity of the amide nitrogen.

The nitrogen-oxygen (N-O) single bond is a defining feature of the methoxyamino group and is susceptible to redox reactions. This bond can be cleaved under various conditions, a reaction that is fundamental to the broader chemistry of hydroxylamine (B1172632) derivatives.

Reductive cleavage of the N-O bond is a common transformation. researchgate.net This can be achieved using various reducing agents, effectively converting the methoxyamino group into a primary amine. For instance, reagents like samarium diiodide (SmI₂) are known to efficiently cleave N-O bonds. researchgate.net This process is valuable in synthesis for unmasking an amine functionality.

The N-O bond can also be involved in oxidative processes. While specific studies on 3-(Methoxyamino)propan-1-ol are limited, related alkoxyamines have been investigated for their electrochemical behavior. These studies explore the oxidation of the nitroxide, which can be formed from the alkoxyamine, to an oxoammonium cation. qut.edu.au The cleavage of the N-O bond can also be influenced by the structure of the molecule and reaction conditions, sometimes proceeding through radical mechanisms. mdpi.comresearchgate.net A strategy known as chemoselective redox-responsive ligation (CRRL) utilizes the reversible oxidation of a hydroquinone (B1673460) to a benzoquinone, which then reacts with an aminooxy-tethered molecule to form a stable oxime. This linkage can be subsequently cleaved under reductive conditions, highlighting the switchable redox nature of the N-O system. nih.gov

The methoxyamino group can serve as a powerful reactivity control element in organic synthesis. Its electronic properties can be harnessed to influence the outcome of reactions at adjacent functional groups. A prominent example is the use of the N-methoxy group in N-methoxyamides (Weinreb amides are a related example, though structurally different) to control reactivity towards nucleophiles.

Research has demonstrated that incorporating an N-methoxy group into amides dramatically alters their reactivity. researchgate.net It not only enhances the nucleophilicity of the nitrogen for certain reactions but also increases the electrophilicity of the amide carbonyl. This increased electrophilicity, combined with a potential chelation effect, facilitates nucleophilic additions to the carbonyl group that are otherwise difficult. This strategy has been successfully applied in the multi-step synthesis of complex amines and piperidines.

The table below summarizes the roles of the methoxyamino group in controlling chemical reactivity.

| Role | Reaction Type | Mechanism/Effect | Reference |

| Nucleophilicity Enhancement | N-methoxyamide/aldehyde coupling | N-methoxy group increases the nucleophilicity of the amide nitrogen, enabling direct condensation. | |

| Electrophilicity Enhancement | Nucleophilic addition to N-methoxyamides | N-methoxy group increases the electrophilicity of the amide carbonyl, promoting addition reactions. | |

| Stereocontrol | Asymmetric synthesis | The methoxyimino group's configuration can dictate enantioselectivity in reactions like transfer hydrogenation. |

Redox Chemistry of N-O Linkage in Methoxyamino System

Reactions at the Primary Alcohol Functional Group

The primary alcohol (-CH₂OH) group in this compound is a versatile handle for a variety of chemical transformations, most notably oxidation and derivatization.

Primary alcohols can be oxidized to form either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and the reaction conditions. libretexts.orgpassmyexams.co.uk The oxidation of the propan-1-ol moiety in the title compound would be expected to follow these general pathways.

Partial Oxidation to Aldehyde: To obtain the corresponding aldehyde, 3-(methoxyamino)propanal, a mild oxidizing agent or carefully controlled reaction conditions are necessary. Typically, an excess of the alcohol is used, and the aldehyde, which has a lower boiling point, is distilled off as it forms to prevent further oxidation. passmyexams.co.ukchemguide.co.uk Common reagents for this partial oxidation include acidified potassium dichromate(VI) (K₂Cr₂O₇) under distillation conditions or passing the alcohol vapor over a heated copper catalyst. passmyexams.co.ukbyjus.com

Full Oxidation to Carboxylic Acid: For the complete oxidation to the carboxylic acid, 3-(methoxyamino)propanoic acid, a strong oxidizing agent and more forcing conditions are employed. The reaction is typically carried out using an excess of the oxidizing agent, such as potassium dichromate(VI) or potassium permanganate, and heating the mixture under reflux to ensure the intermediate aldehyde is fully oxidized. libretexts.orgchemguide.co.uk

The table below outlines the expected oxidation products and typical conditions.

| Product | Reagent(s) | Key Condition(s) | Reference(s) |

| 3-(Methoxyamino)propanal | Acidified K₂Cr₂O₇/Na₂Cr₂O₇ | Use excess alcohol; distill product as it forms. | chemguide.co.uk, passmyexams.co.uk |

| 3-(Methoxyamino)propanoic acid | Acidified K₂Cr₂O₇/Na₂Cr₂O₇ | Use excess oxidizing agent; heat under reflux. | chemguide.co.uk, savemyexams.com |

The hydroxyl group is readily converted into other functional groups, a process known as derivatization. This is often done to change the molecule's physical properties (e.g., volatility for gas chromatography) or to install a different reactive handle. libretexts.orgresearchgate.net

Esterification: One of the most common derivatization reactions for alcohols is esterification. The primary alcohol of this compound can react with a carboxylic acid or its derivative (like an acyl chloride or acid anhydride) to form an ester. libretexts.orglibretexts.org The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄), is a classic method for this transformation. libretexts.orgmasterorganicchemistry.com This reaction is reversible, and conditions can be manipulated to favor ester formation. masterorganicchemistry.com

Etherification: The hydroxyl group can also be converted into an ether. This typically involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide (Williamson ether synthesis). A process for preparing the related compound 3-methoxy-1-propanol (B72126) involves alkylating 1,3-propanediol (B51772) with methyl chloride in the presence of a base. google.comgoogle.com A similar strategy could theoretically be applied to the hydroxyl group of this compound using a different alkylating agent.

Common derivatization reactions for the primary alcohol group are summarized below.

| Reaction Type | Reagent Class | Product Functional Group | Reference(s) |

| Esterification | Carboxylic Acids, Acyl Chlorides, Acid Anhydrides | Ester (-O-C=O)R | libretexts.org, masterorganicchemistry.com, libretexts.org |

| Etherification | Alkyl Halides (with base) | Ether (-O-R) | google.com |

| Silylation | Silyl Halides (e.g., TMS-Cl) | Silyl Ether (-O-SiR₃) | libretexts.org |

| Acylation | Acyl Chlorides | Ester (-O-C=O)R | libretexts.org |

Role in Intermolecular and Intramolecular Interactions

The chemical behavior of this compound is significantly influenced by its capacity for both intermolecular (between molecules) and intramolecular (within a single molecule) interactions. These interactions are primarily governed by the presence of the hydroxyl and methoxyamino functional groups, which can participate in hydrogen bonding.

The hydroxyl group contains a polarized O-H bond, where the hydrogen atom acts as a hydrogen bond donor. The oxygen atom of the hydroxyl group, along with the oxygen and nitrogen atoms of the methoxyamino group, possess lone pairs of electrons and can function as hydrogen bond acceptors. vaia.com This dual functionality allows for the formation of a network of intermolecular hydrogen bonds, which are powerful forces that influence the compound's physical properties, such as boiling point and solubility. researchgate.netiitianacademy.com Alcohols, for instance, have considerably higher boiling points than similarly sized molecules that cannot form hydrogen bonds, demonstrating the strength of these interactions. blogspot.com

Furthermore, the proximity of the hydroxyl and methoxyamino groups along the three-carbon chain allows for the possibility of intramolecular hydrogen bonding. This can occur when the hydroxyl hydrogen forms a hydrogen bond with the nitrogen or oxygen atom of the methoxyamino group within the same molecule, leading to the formation of a stable cyclic conformation. researchgate.net Such intramolecular interactions can significantly impact the molecule's reactivity by altering the acidity of the hydroxyl group and the steric accessibility of the reactive centers. mdpi.com Studies on related molecules have shown that intramolecular hydrogen bonding can reduce the hydrogen-bond donating acidity of the involved OH group.

Concerted and Cascade Reaction Mechanisms

The bifunctional nature of this compound makes it a prime candidate for complex reaction mechanisms, including concerted and cascade reactions. These pathways are of significant interest in organic synthesis as they allow for the construction of complex molecular architectures in a highly efficient manner.

A concerted reaction is a process where all bond-making and bond-breaking steps occur simultaneously within a single transition state. acs.orgwisc.edu In contrast, a cascade reaction (also known as a domino or tandem reaction) involves at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the preceding step, without the need to isolate intermediates. acs.org

Amino alcohols are versatile building blocks in cascade reactions. acs.orgnih.govjove.com For this compound, a hypothetical cascade sequence could be initiated by the oxidation of the primary alcohol to an aldehyde. This new functionality could then undergo an intramolecular reaction with the methoxyamino group, for example, through cyclization and dehydration, to form a cyclic imine or related heterocyclic structure. The reactivity of the N-O bond adds another layer of complexity, potentially allowing for rearrangements or further transformations under specific catalytic conditions. uic.edumdpi.com

Investigations of Reaction Intermediates

Understanding the transient species, or reaction intermediates, formed during a chemical transformation is crucial for elucidating the reaction mechanism. For reactions involving this compound, a variety of intermediates can be postulated depending on the reaction conditions.

In acid-catalyzed reactions, the protonation of the hydroxyl or methoxyamino group can generate highly reactive cationic intermediates. nih.gov For instance, protonation of the alcohol can form an oxonium ion, facilitating nucleophilic substitution or elimination reactions. Studies on amino alcohols in superacidic media have allowed for the direct observation of such dicationic intermediates using low-temperature NMR spectroscopy. nih.gov

In base-catalyzed reactions, such as esterification, the deprotonation of the alcohol leads to an alkoxide intermediate. Mechanistic studies on the esterification of the structurally similar 3-(dimethylamino)propan-1-ol with N-acetylimidazole suggest the formation of a cyclic tetrahedral intermediate. rsc.org This intermediate arises from the nucleophilic attack of the alcohol on the acetyl group, facilitated by the intramolecular assistance of the nearby amino group acting as a general base. rsc.org Radical intermediates may also play a role, particularly in reactions involving transition-metal catalysts or photoredox conditions, where cleavage of the N-O bond could occur. mdpi.comrsc.org

Kinetic Studies of Transformation Pathways

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them, offering powerful evidence for proposed reaction mechanisms. For this compound, kinetic analysis of its transformation pathways can reveal the order of the reaction, the role of catalysts, and the energetic barriers involved (activation parameters).

A relevant case study is the kinetic investigation of the esterification of various 1,3-dimethylamino alcohols, which are structurally analogous to this compound. rsc.org The study measured second-order rate constants and determined the enthalpies and entropies of activation. The results showed that the reactions have substantial negative entropies of activation, which is characteristic of highly ordered transition states, as expected for concerted, bimolecular reactions. rsc.org The modest enthalpies of activation suggest a facile reaction pathway, likely due to the intramolecular catalytic assistance of the amino group. rsc.org

The table below, adapted from studies on a related amino alcohol, illustrates the type of data obtained from such kinetic investigations.

| Property | Value | Interpretation |

| Reaction Type | Intermolecular Esterification | Reaction between an amino alcohol and an acylating agent. |

| Proposed Intermediate | Cyclic Tetrahedral | Formed via intramolecular general base catalysis. rsc.org |

| Activation Enthalpy (ΔH‡) | Modest | Suggests a relatively low energy barrier for the reaction. rsc.org |

| Activation Entropy (ΔS‡) | Substantially Negative | Indicates a highly ordered transition state structure. rsc.org |

| Rate Enhancement | High Effective Molarity | The intramolecular assistance is highly efficient compared to an intermolecular catalyst. rsc.org |

This table is based on findings for the esterification of 3-(dimethylamino)propan-1-ol and its derivatives. rsc.org It serves as an illustrative example for potential kinetic studies on this compound.

Solvent Effects on Reaction Outcomes

The choice of solvent can dramatically influence the rate, selectivity, and even the mechanism of a chemical reaction. rsc.org The effects are particularly pronounced in reactions involving polar or charged species, which is highly relevant for the chemistry of this compound. Solvents can affect reaction outcomes by stabilizing or destabilizing reactants, intermediates, and transition states. thieme-connect.com

The influence of the solvent can be categorized based on its polarity and its ability to act as a hydrogen bond donor (protic) or not (aprotic).

Polar Protic Solvents (e.g., water, methanol): These solvents are effective at solvating both cations and anions. They can stabilize charged intermediates, such as carbocations, which would favor SN1-type mechanisms. However, by strongly solvating nucleophiles through hydrogen bonding, they can decrease their reactivity, potentially slowing down SN2 reactions. rsc.org

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess large dipole moments but lack acidic protons. They are excellent at solvating cations but are less effective at solvating anions. This leaves anions (nucleophiles) relatively "bare" and highly reactive, which typically accelerates SN2 reactions. rsc.org

Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor at solvating charged species. Reactions involving the formation of charged intermediates are often significantly slower in nonpolar solvents.

For this compound, which has polar functional groups, solvent choice is critical. For example, in a nucleophilic substitution where the hydroxyl group is converted to a good leaving group, a polar aprotic solvent would likely favor an SN2 pathway, while a polar protic solvent could promote an SN1 pathway if a stable carbocation intermediate can be formed. In asymmetric synthesis involving amino alcohol catalysts, the solvent has been shown to be a key parameter in achieving high enantioselectivity. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the prediction of molecular structures, energies, and various properties based on the principles of quantum mechanics. Studies on the broader class of N-alkoxyamines frequently employ these methods to understand their stability and reaction mechanisms, particularly the homolysis of the C–ON and N–OC bonds. nih.govanu.edu.auresearchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for the geometric optimization of molecules the size of 3-(Methoxyamino)propan-1-ol. nih.gov The process involves finding the lowest energy arrangement of atoms, which corresponds to the molecule's most stable three-dimensional structure. For related alkoxyamines, DFT calculations have been instrumental in studying bond dissociation energies (BDEs), which are critical for understanding their chemical stability. nih.govresearchgate.net

The choice of the functional is crucial for the accuracy of DFT calculations. Hybrid functionals, such as B3LYP and B3P86, are commonly used for investigating alkoxyamines. nih.govresearchgate.net These calculations help in understanding the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which are key to predicting chemical reactivity. researchgate.net For instance, spin density calculations can be performed to understand the distribution of an unpaired electron after a potential bond cleavage. nih.gov

| DFT Functional | Type | Typical Applications | Reference Example |

|---|---|---|---|

| B3LYP | Hybrid GGA | Geometry optimization, calculation of thermochemical properties like Bond Dissociation Energy (BDE). | Used for initial geometry optimizations and frequency calculations in alkoxyamine stability studies. researchgate.net |

| B3P86 | Hybrid GGA | Often used for refining energy calculations, particularly for bond cleavage energies. | Applied for single-point energy calculations to improve BDE accuracy for the N-OC bond. nih.gov |

| M06-2X | Hybrid Meta-GGA | Good for main-group thermochemistry, kinetics, and non-covalent interactions, relevant for conformational analysis. | Utilized for geometry optimizations in studies of alkoxyamine cleavage. anu.edu.au |

| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Excellent for systems where non-covalent interactions, such as hydrogen bonding, are critical. | Used in conformational distribution calculations of similar functionalized molecules. rsc.org |

Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Level Energy Calculations

While DFT is a workhorse for geometry optimizations, high-level ab initio methods are often required for more accurate energy calculations. anu.edu.au These methods are based on solving the Schrödinger equation without relying on empirical parameters. Møller-Plesset perturbation theory (MP2) is a common starting point for including electron correlation, which is neglected in the simpler Hartree-Fock (HF) method. researchgate.netacs.org

For a "gold standard" level of accuracy in single-reference systems, the Coupled Cluster method with single, double, and perturbative triple excitations, known as CCSD(T), is frequently employed. acs.org Although computationally expensive, CCSD(T) calculations are used to obtain highly reliable single-point energies on geometries previously optimized with a less costly method like DFT. acs.org In studies of related alkoxyamines, composite high-level methods like G3(MP2)-RAD have been used to achieve chemical accuracy (within ~4 kJ mol⁻¹) for bond dissociation energies. anu.edu.au

| Method | Description | Relative Cost | Typical Use Case for this compound |

|---|---|---|---|

| HF (Hartree-Fock) | Mean-field approximation, neglects electron correlation. | Low | Provides a basic wave function, often a starting point for more advanced methods. |

| MP2 | Adds second-order perturbation theory to HF to account for electron correlation. | Medium | Calculating interaction energies and assessing the importance of electron correlation. researchgate.net |

| CCSD(T) | Coupled Cluster with single, double, and perturbative triple excitations. The "gold standard". | Very High | Benchmark single-point energy calculations for key conformers to establish accurate relative energies. acs.org |

| G3(MP2)-RAD | Composite method for high-accuracy thermochemistry of radicals. | High | Accurate calculation of the C-O and N-O bond dissociation energies. anu.edu.au |

Basis Set Selection and Convergence Studies

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For a molecule like this compound, which contains heteroatoms with lone pairs (O, N), it is essential to use basis sets that include polarization and diffuse functions. Polarization functions (e.g., d, f) allow for distortion of atomic orbitals in the molecular environment, while diffuse functions are crucial for describing weakly bound electrons and non-covalent interactions like hydrogen bonds. researchgate.net

Commonly used basis sets include the Pople-style sets (e.g., 6-31G(d), 6-311++G(d,p)) and the correlation-consistent sets of Dunning (e.g., cc-pVTZ, aug-cc-pVTZ). nih.govresearchgate.net A convergence study is often performed, where calculations are repeated with systematically larger basis sets to ensure that the property of interest (e.g., energy, geometry) has converged and is not an artifact of an incomplete basis set.

Conformational Analysis and Energy Landscapes

The flexibility of the three-carbon chain in this compound means it can exist in numerous spatial arrangements, or conformations, resulting from rotation around its single bonds. Conformational analysis aims to identify the most stable of these conformers and to understand the energy barriers between them. mdpi.com

Exploring Rotational Isomers and Stable Conformers

Computational exploration of the conformational landscape of this compound would involve systematically rotating the key dihedral angles (e.g., O-C-C-C, C-C-C-N, C-C-N-O) to map out the potential energy surface. This process identifies various local energy minima, which correspond to stable rotational isomers (conformers). Studies on similar flexible molecules like propanolamines and ephedrine (B3423809) show that the relative stability of conformers is governed by a delicate balance of competing intramolecular interactions. researchgate.netresearchgate.net These include steric hindrance between bulky groups and stabilizing forces like hydrogen bonding and dispersion interactions. researchgate.net The final population of conformers at a given temperature depends on their relative Gibbs free energies.

Intramolecular Hydrogen Bonding Effects

A dominant feature influencing the conformational preference of this compound is the potential for intramolecular hydrogen bonding. The terminal hydroxyl (-OH) group is an excellent hydrogen bond donor, while the nitrogen and oxygen atoms of the methoxyamino group are potential acceptors. ruc.dk The formation of an intramolecular hydrogen bond creates a pseudo-cyclic structure, which can significantly stabilize a particular conformer. acs.orgnih.gov

For this compound, this could result in either a six-membered ring (if the amino nitrogen is the acceptor) or a seven-membered ring (if the methoxy (B1213986) oxygen is the acceptor). Computational studies on related systems, such as hydroxyimino nucleosides, have shown that such hydrogen bonds can create a preferred "purine-like" shape, locking the molecule into a specific conformation. rsc.orgrsc.org The strength of this bond would be a key factor determining the geometry of the global minimum energy conformer. publish.csiro.au Comparing the energies of an extended, linear conformer with a hydrogen-bonded, cyclic-like conformer would quantify the energetic stabilization provided by this interaction.

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Resulting Pseudo-Ring Size | Expected Significance |

|---|---|---|---|

| Hydroxyl Group (-OH) | Amino Nitrogen (-O-N(H)CH₃) | 6-membered | Likely a significant stabilizing interaction, potentially dominating the conformational preference. |

| Hydroxyl Group (-OH) | Methoxy Oxygen (-O-N(H)CH₃) | 7-membered | Potentially less favorable than the 6-membered ring due to ring strain, but could still be a stable conformer. |

| Amino Hydrogen (-N-H) | Hydroxyl Oxygen (-OH) | 6-membered | Possible, but the hydroxyl group is a much stronger H-bond donor than the N-H group in this context, making this interaction less likely to be dominant. |

Reaction Pathway and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. For a molecule like this compound, theoretical studies can map out potential reaction pathways, identify key transition states, and predict the energetic barriers that govern reaction rates.

Modeling of Proposed Reaction Mechanisms

While specific, published reaction mechanism models for this compound are not abundant, the methodologies can be understood from studies on analogous compounds like amino alcohols and methoxyamines. Density Functional Theory (DFT) is a primary computational method used to investigate these mechanisms. tandfonline.comrsc.org It allows for the optimization of molecular geometries for reactants, products, and intermediate structures along a proposed reaction coordinate. unicamp.br

For reactions involving amino alcohols, DFT calculations have been used to successfully model complex catalytic cycles. For instance, in the copper-catalyzed N-alkylation of amino derivatives using primary alcohols, DFT studies have detailed a three-step mechanism: (1) copper-catalyzed oxidation of the alcohol to an aldehyde, (2) condensation of the aldehyde and amine to form an imine, and (3) reduction of the imine to yield the final N-alkylated amine. acs.org Similarly, the mechanism for synthesizing β-amino alcohols has been investigated by modeling the ring-opening of epoxides by amines. tandfonline.com

Prediction of Activation Energies and Rate Coefficients

A significant outcome of modeling reaction pathways is the prediction of their energetic profiles, including the activation energy (Ea or ΔG‡), which is the energy barrier that must be overcome for a reaction to proceed. acs.org By locating the transition state—the highest energy point on the minimum energy path between reactants and products—quantum chemical calculations can determine this barrier. nih.gov

Experimental studies on the thermal dissociation of methoxyamine perchlorate (B79767) have determined an activation energy of 30 ± 2 kcal/mol for the initial dissociation into methoxyamine and perchloric acid. Further reactions of the dissociated products exhibit activation energies in the range of 28 to 32 kcal/mol.

Computational DFT studies provide a theoretical route to these values. For the ring-opening polymerization of N-substituted N-carboxyanhydrides (NNCAs), DFT calculations predicted a Gibbs free energy barrier of 18.5 kcal/mol for the rate-determining S_N2 step of Sarcosine-NTA, compared to 24.6 kcal/mol for Alanine-NTA. In Ag(I)-catalyzed addition reactions of amino alcohols, DFT calculations revealed a much higher free-energy barrier for O-addition (33.8 kcal mol−1) compared to N-addition (17.0 kcal mol−1), explaining the observed chemoselectivity. rsc.org Eyring analysis applied to computational results for the α-ketoacid–hydroxylamine (B1172632) (KAHA) ligation revealed a positive activation enthalpy (ΔH‡) and a large negative activation entropy (ΔS‡), indicating a highly ordered, associative transition state. ethz.ch

| Reaction System | Activation Energy (kcal/mol) | Method | Reference |

|---|---|---|---|

| Methoxyamine Perchlorate Dissociation | 30 ± 2 | Experimental (Mass Thermal Analysis) | |

| Ring Opening of Alanine-NTA (SN2 step) | 24.6 (ΔG‡) | DFT Calculation | |

| Ring Opening of Sarcosine-NTA (SN2 step) | 18.5 (ΔG‡) | DFT Calculation | |

| Ag(I)-catalyzed N-addition of Amino Alcohol | 17.0 (ΔG‡) | DFT Calculation | rsc.org |

| Ag(I)-catalyzed O-addition of Amino Alcohol | 33.8 (ΔG‡) | DFT Calculation | rsc.org |

Molecular Dynamics Simulations for Solution-Phase Behavior

The behavior of molecules in a condensed phase is governed by a complex interplay of solute and solvent interactions. Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing a detailed picture of conformational dynamics, solvation structure, and intermolecular forces at the atomic level. mdpi.comdovepress.com

Solvation Effects on Reactivity and Conformation

The solvent environment can profoundly influence the conformational preferences and reactivity of a solute like this compound. MD simulations can model the explicit arrangement of solvent molecules around the solute, revealing how these interactions stabilize or destabilize certain conformations. researchgate.net For amino acids, MD simulations have been used to create detailed maps of the solvent cavity, showing that the shape of this cavity can predict thermodynamic properties like solvation free energy, enthalpy, and entropy. nih.gov

The choice of solvent can dramatically alter reaction outcomes. In one study on the N-functionalization of heterocycles, the product yield varied from 0% in acetonitrile (B52724) to 70% in chloroform, an effect that can be rationalized by combining DFT calculations with implicit solvent models (like the SMD model) to analyze the free energy profiles in different media. unicamp.br Studies of non-polar amino acids in water versus methanol (B129727) show that the solvation structure is significantly different in each solvent, impacting the thermodynamics of transfer between the two. tandfonline.comresearchgate.net

For molecules with multiple functional groups capable of hydrogen bonding, such as amino alcohols, theoretical calculations must often include explicit solvent molecules to accurately reproduce experimental observations. researchgate.net MD simulations provide a framework for this by modeling the dynamic network of solute-solvent and solvent-solvent interactions, offering insights into how the solvent structure mediates reactivity. nih.gov

Intermolecular Interactions

The primary intermolecular interactions for this compound involve hydrogen bonding, facilitated by its hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor, and its methoxyamino (-ONH-) group. researchgate.net MD simulations are ideally suited to analyze these interactions by calculating structural and dynamic properties like radial distribution functions (RDFs) and hydrogen bond lifetimes. bohrium.comfigshare.com

Extensive MD studies on 1-propanol (B7761284) in the liquid state show that the molecules are linked by hydrogen bonds, preferentially forming planar zigzag chains. researchgate.net In binary mixtures of methanol and 1-propanol, simulations reveal a competitive hydrogen-bonding environment. bohrium.comfigshare.com Analysis of RDFs and coordination numbers indicates that the probability of hydrogen bond formation is highest between methanol molecules, followed by methanol-propanol interactions, and is lowest between 1-propanol molecules. bohrium.comfigshare.com

MD simulations combined with X-ray diffraction have confirmed that 1-propanol can form hydrogen bonds with the water molecules of a clathrate hydrate (B1144303) cage. canada.ca The simulations predicted a most probable distance of 2.725 Å between the propanol (B110389) oxygen and the water oxygen, which agreed well with the experimental observation. canada.ca Thermodynamic analysis of MD simulations of alcohols in water has been used to calculate the Gibbs energy, enthalpy, and entropy of hydrogen bond formation and breaking. nih.gov For alcohols, an entropic barrier of 6-7 kJ/mol for hydrogen bond formation was identified, a feature not observed in pure water. nih.gov

| Interacting Atoms | System | Distance (Å) | Method | Reference |

|---|---|---|---|---|

| 1-Propanol (O) ··· Water (O) | sII Clathrate Hydrate | 2.725 | MD Simulation | canada.ca |

| 1-Propanol (O) ··· Water (O) | sII Clathrate Hydrate | 2.749 - 2.788 | X-ray Diffraction | canada.ca |

| 1-Propanol (OH) ··· Water (O) | sII Clathrate Hydrate | 1.956 - 2.035 | X-ray Diffraction | canada.ca |

Applications in Advanced Organic Synthesis

Design and Synthesis of Derivatives and Analogues

The modification of the 3-(methoxyamino)propan-1-ol structure allows for the fine-tuning of its properties for specific synthetic applications. This involves the design and synthesis of derivatives and analogues to explore structure-activity relationships and to develop modular synthetic strategies.

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its function. In the context of synthetic utility, SAR studies on this compound derivatives would focus on how modifications to its structure affect its performance as a synthetic building block or precursor.

For example, in the synthesis of isoxazolidines, modifying the substituents on the nitrone derived from a this compound analogue would impact the electronic and steric properties of the 1,3-dipole. This, in turn, would influence the rate, regioselectivity, and stereoselectivity of the cycloaddition reaction. By systematically varying these substituents, a deeper understanding of the reaction mechanism can be gained, leading to the development of more efficient and selective synthetic methods.

Similarly, if a derivative of this compound were to be used as a chiral auxiliary, SAR studies would be crucial for optimizing its performance. Modifications to the structure of the auxiliary would be correlated with the diastereoselectivity of the reaction it directs. This information would guide the design of new, more effective auxiliaries.

Modular synthesis refers to an approach where complex molecules are assembled from smaller, pre-synthesized building blocks or "modules." This strategy offers flexibility and efficiency, as different modules can be combined to create a library of related compounds.

This compound and its derivatives are well-suited for modular synthesis strategies. For instance, in the synthesis of a series of related heterocyclic compounds, a common core structure derived from this compound could be prepared. This core could then be reacted with a variety of different building blocks to introduce diversity into the final products. This approach has been used in the synthesis of isoxazolidine (B1194047) derivatives, where different nitrones and alkenes are combined to create a range of products. mdpi.com This modularity is highly valuable in drug discovery and materials science, where the ability to rapidly generate and test a diverse set of compounds is essential.

Information regarding "this compound" is currently unavailable in the public domain, preventing the creation of the requested article.

Extensive research has yielded no specific scientific literature or data pertaining to the chemical compound “this compound” and its role in advanced organic synthesis. Searches for its application in fragment-based chemical synthesis or as an intermediate in natural product synthesis have not returned any relevant results.

The provided structural outline requires detailed research findings and data tables on these specific applications. Without any available information in published scientific literature, it is not possible to generate a factually accurate and informative article that adheres to the requested structure and content.

Basic chemical identifiers for the hydrochloride salt of the compound, this compound hydrochloride, are available in chemical databases. uni.lu However, these entries lack associated research literature detailing its synthesis or application in the specified areas of organic chemistry. uni.lu

Therefore, the generation of an article focusing solely on the chemical compound “this compound” as per the provided detailed outline cannot be fulfilled at this time due to the absence of foundational research on the subject.

Future Perspectives and Challenges in Methoxyamino Alcohol Research

Development of Novel Synthetic Methodologies

The synthesis of 3-(Methoxyamino)propan-1-ol and its analogues remains a critical area of research. While general methods for the preparation of N-substituted hydroxylamines exist, the development of more efficient, selective, and sustainable synthetic routes is paramount.

Future research will likely focus on several key areas. The application of modern catalytic systems, including transition metal and organocatalysis, could provide more direct and atom-economical pathways. For instance, the development of catalysts for the regioselective N-alkoxylation of aminoalcohols would be a significant advancement.

Moreover, the exploration of novel starting materials and building blocks will be crucial. The use of renewable resources and the development of chemoenzymatic strategies could offer greener and more efficient synthetic alternatives. A significant challenge lies in achieving high levels of stereocontrol during the synthesis of chiral methoxyamino alcohols, which are of particular interest for pharmaceutical applications.

| Starting Material | Reagent | Reaction Type | Potential Advantages |

| 3-Halopropan-1-ol | Methoxyamine | Nucleophilic Substitution | Direct introduction of the methoxyamino group. |

| Propan-1,3-diol | Methylating Agent, Aminating Agent | Multi-step synthesis | Access from a simple, readily available starting material. google.com |

| Acrolein | Methoxyamine, Reducing Agent | Michael Addition/Reduction | Versatile approach for creating diverse structures. |

Exploration of New Reactivity Modes

The bifunctional nature of this compound presents a wealth of opportunities for exploring novel reactivity. The interplay between the methoxyamino and hydroxyl groups can be exploited to develop new chemical transformations.

One promising avenue is the use of this compound as a precursor for the synthesis of novel heterocyclic compounds. Intramolecular cyclization reactions, triggered by the selective activation of either the hydroxyl or the amino group, could lead to the formation of unique ring systems with potential biological activity.

Furthermore, the methoxyamino group can act as a directing group in various chemical reactions, enabling regioselective functionalization of the propanol (B110389) backbone. The development of new reactions that exploit the unique electronic properties of the N-O bond is another area ripe for exploration. For example, N-methoxyamines can be used in copper-catalyzed electrophilic amination reactions. rsc.orgrsc.org The N-methoxy group can also act as a reactivity control element in the synthesis of multi-substituted amines. nih.gov

A key challenge will be to selectively manipulate one functional group in the presence of the other, requiring the development of sophisticated protecting group strategies or orthogonal reactivity patterns.

Advancements in Spectroscopic and Computational Tools

The detailed characterization of this compound and its reaction products is essential for understanding their chemical behavior. Advancements in spectroscopic and computational techniques will play a pivotal role in this endeavor.

Spectroscopic Characterization:

Mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), will be crucial for determining molecular weights and fragmentation patterns. High-resolution mass spectrometry (HRMS) will provide exact mass measurements, confirming elemental compositions. A study on the mass thermal analysis of methoxyamine perchlorate (B79767) has provided insights into its decomposition pathways. dtic.mil

Infrared (IR) spectroscopy will continue to be a valuable tool for identifying key functional groups, such as the O-H and N-H stretching vibrations. docbrown.info The rotational spectrum of the parent compound, methoxyamine, has been studied extensively, providing a foundation for the analysis of its derivatives. aanda.orgaanda.org

Computational Tools:

Density Functional Theory (DFT) and other computational methods will be increasingly employed to predict the geometric and electronic structures of methoxyamino alcohols and to model their reaction mechanisms. mdpi.com These theoretical studies can provide valuable insights into reaction pathways, transition state geometries, and the origins of selectivity, guiding experimental design. Computational models are also being developed to understand the interaction of methoxyamine with biological targets. nih.gov

| Technique | Information Gained | Relevance to this compound |

| NMR Spectroscopy | Structural connectivity, stereochemistry | Elucidation of product structures in synthesis and reactivity studies. |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Confirmation of product identity and analysis of reaction mixtures. |

| Infrared Spectroscopy | Presence of functional groups | Rapid identification of key structural features. |

| Computational Chemistry | Molecular structure, reaction mechanisms | Prediction of reactivity and guidance for experimental work. |

Interdisciplinary Research Opportunities

The unique properties of this compound and related methoxyamino alcohols open doors to a wide range of interdisciplinary research applications.

In medicinal chemistry , these compounds can serve as versatile scaffolds for the design and synthesis of novel therapeutic agents. The hydroxylamine (B1172632) moiety is a known pharmacophore in various enzyme inhibitors. nih.gov Methoxyamine itself has been investigated for its potential to enhance the efficacy of cancer chemotherapy by inhibiting base excision repair. nih.gov The development of derivatives of this compound could lead to new drugs with improved pharmacological profiles.

In materials science , methoxyamino alcohols can be used as building blocks for the creation of functional polymers and materials. The ability of hydroxylamines to participate in controlled radical polymerization and to form stable nitroxide radicals makes them valuable components for the design of smart materials with tunable properties. rsc.org They can also be used in the development of new nitrogen transfer reagents. rowan.edu

Furthermore, the study of methoxyamino alcohols can contribute to our understanding of astrochemistry , as simple amines and their derivatives are considered potential precursors to biologically relevant molecules in interstellar space. aanda.org The development of sensitive analytical methods for their detection could aid in the search for life's building blocks beyond Earth.

The continued exploration of the chemistry of this compound and its analogues promises to yield not only fundamental insights into chemical reactivity and synthesis but also to drive innovation across a spectrum of scientific disciplines. Addressing the challenges in their synthesis, reactivity, and characterization will be key to unlocking their full potential.

Q & A

Q. What role does this compound play as an intermediate in glycoconjugate synthesis?

- Methodological Answer : The hydroxyl and methoxyamino groups enable bifunctional reactivity. For example, in Stefan Munneke’s glycoconjugate synthesis (), it serves as a linker for thiol-amine coupling. Protection/deprotection strategies (e.g., TBS for –OH, Fmoc for –NH–) are used to direct regioselectivity in multi-step reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.